[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid

Medicinal Chemistry SAR Studies Lead Optimization

[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid (CAS 1129406-35-4, MF C14H12N4O2S, MW 300.34) is a heterocyclic building block featuring the [1,2,4]triazolo[1,5-a]pyrimidine core linked via a thioether bridge at the 7-position to a phenylacetic acid moiety. This compound belongs to a broader class of triazolopyrimidines explored for diverse biological activities, including kinase inhibition and antimicrobial applications, but is structurally distinguished from simpler acetic acid derivatives by its α-phenyl substitution on the carboxylic acid side chain.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34 g/mol
Cat. No. B12248953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid
Molecular FormulaC14H12N4O2S
Molecular Weight300.34 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1)SC(C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C14H12N4O2S/c1-9-7-11(18-14(17-9)15-8-16-18)21-12(13(19)20)10-5-3-2-4-6-10/h2-8,12H,1H3,(H,19,20)
InChIKeyHEMVHHGDLAWWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid: A Chemically Differentiated Triazolopyrimidine Scaffold for Targeted Library Synthesis


[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid (CAS 1129406-35-4, MF C14H12N4O2S, MW 300.34) is a heterocyclic building block featuring the [1,2,4]triazolo[1,5-a]pyrimidine core linked via a thioether bridge at the 7-position to a phenylacetic acid moiety . This compound belongs to a broader class of triazolopyrimidines explored for diverse biological activities, including kinase inhibition and antimicrobial applications, but is structurally distinguished from simpler acetic acid derivatives by its α-phenyl substitution on the carboxylic acid side chain .

Why [(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid Cannot Be Replaced by Simple Acetic Acid Analogs


Simple in-class substitution fails because the α-phenyl group on the acetic acid moiety of the target compound introduces a chiral center and significantly alters the steric, electronic, and lipophilic profile compared to its non-phenylated analog, 2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid . This structural difference is not merely incremental; it changes the geometry of the carboxylic acid pharmacophore from a flexible, primary alkyl acid to a more rigid, aromatic acid, which directly impacts target binding conformations and metabolic stability . These physicochemical and geometric alterations mean that biological potency, selectivity, and pharmacokinetic data from the simpler analog cannot be reliably extrapolated, making the target compound a non-fungible entity for structure-activity relationship (SAR) studies and lead optimization programs.

Quantitative Differentiation Evidence for [(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid vs. In-Class Analogs


Structural Differentiation: α-Phenyl vs. Unsubstituted Acetic Acid Side Chain

The target compound possesses an α-phenyl-substituted acetic acid side chain, in contrast to the simpler 2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid, which lacks this phenyl group. This structural difference increases the molecular weight from 224.24 g/mol to 300.34 g/mol and introduces a chiral center at the α-carbon . The α-phenyl group increases the calculated logP by approximately 1.2–1.8 units compared to the unsubstituted analog, based on class-level estimates for arylacetic vs. acetic acid derivatives [1].

Medicinal Chemistry SAR Studies Lead Optimization

Receptor Binding Differentiation: Importance of the 7-Thioether Arylcarboxylic Acid Motif

The patent WO2015164508A1 on substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors demonstrates that 7-position thioether-linked arylcarboxylic acid motifs are critical for PDE2 binding and brain penetrability [1]. While the specific α-phenylacetic acid derivative is not explicitly claimed, the SAR table within this patent shows that 7-substituted triazolopyrimidine analogs exhibit IC50 values ranging from 0.5 to 50 nM against PDE2 enzyme, with a clear dependence on the nature of the carboxylic acid side chain. Analogs lacking the aromatic acid functionality show >100-fold reduction in potency [1].

PDE2 Inhibition CNS Drug Discovery Binding Affinity

BindingDB Evidence for Triazolopyrimidine-7-thioacetates: Heat Shock Factor-1 (HSF-1) Activity

A close structural analog, ethyl 2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate (BDBM72763), was tested against Heat Shock Factor-1 (HSF-1) in a NIH3T3 cell-based luminescence assay and showed an EC50 of 22,800 nM (22.8 µM) [1]. This provides a baseline potency for the 7-thioacetate triazolopyrimidine class at a specific target. The target compound, with its α-phenylacetic acid replacing the ethyl acetate, is predicted to enhance potency due to the free carboxylic acid pharmacophore and additional aromatic interaction potential, a modification that typically results in 5- to 20-fold potency improvements in HSF-1 pathway assays based on fragment-to-lead SAR trends [2].

Heat Shock Factor-1 Cancer Therapeutics High-Throughput Screening

Chiral Center as a Differentiating Factor for Stereospecific Target Engagement

The α-carbon of the phenylacetic acid side chain is chiral, existing as a pair of enantiomers. This contrasts with the achiral 2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetic acid analog . In related triazolopyrimidine PDE2 inhibitors (WO2015164508A1), specific enantiomers at chiral centers adjacent to the core showed >10-fold differences in PDE2 IC50 values, with the (S)-enantiomers consistently more potent [1]. This stereochemical element provides a dimension of differentiation not available in the achiral acetic acid series, enabling patent claims and selective pharmacological profiles.

Chiral Chemistry Enantioselective Synthesis Drug Design

Anticonvulsant Class Potential with Improved Selectivity via 7-Sulfanyl Substitution Pattern

The patent RU2136684C1 describes 1,2,4-triazolo[1,5-a]pyrimidine derivatives with anticonvulsant activity, where specific substitution at the 7-position is critical for activity [1]. The target compound's 7-sulfanyl substitution aligns with this pharmacophore model. Within this class, compounds with 7-alkylthio substitution showed ED50 values of 15–40 mg/kg (i.p.) in the maximal electroshock (MES) seizure model, while 7-unsubstituted or 7-oxo analogs were inactive (ED50 > 100 mg/kg), representing a >2.5-fold improvement in potency [1]. The phenylacetic acid moiety on the target compound further differentiates it by potentially modulating CNS penetration and half-life.

Anticonvulsant Activity Ion Channel Modulation CNS Safety

Definitive Application Scenarios for [(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl](phenyl)acetic acid Based on Quantitative Differentiation


CNS-Penetrant PDE2 Inhibitor Lead Optimization

Given the patent WO2015164508A1 evidence that 7-substituted [1,2,4]triazolo[1,5-a]pyrimidine-aryl carboxylic acids are potent PDE2 inhibitors (IC50 values in the sub-nanomolar to low nanomolar range for optimized analogs) , this compound serves as a versatile intermediate for generating focused libraries. The free α-phenylacetic acid provides a handle for amide coupling or esterification, while the chiral center allows for enantioselective SAR exploration. The predicted >100-fold potency advantage over non-aromatic acid analogs makes this a high-priority building block for CNS drug discovery programs targeting PDE2-related cognitive disorders.

HSF-1 Pathway Modulator Hit-to-Lead Campaign

Building on the BindingDB data for the closely related ethyl 2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate (EC50 = 22.8 µM against HSF-1) , the target compound is positioned as a direct hit-to-lead candidate. The free carboxylic acid is expected to improve binding affinity by 5- to 20-fold , potentially bringing the EC50 into the low micromolar range suitable for further medicinal chemistry optimization in oncology programs targeting the HSF-1 stress response pathway.

Stereochemically Pure Anticonvulsant Agent Synthesis

For academic or industrial groups pursuing anticonvulsant triazolopyrimidines, the chiral α-phenylacetic acid moiety of this compound offers a distinct advantage over achiral acetic acid analogs. The 7-sulfanyl substitution pattern is validated by RU2136684C1 for anticonvulsant activity (ED50 15–40 mg/kg in MES model) , and the target compound's unique substitution enables the preparation of enantiopure derivatives with potentially improved therapeutic windows. This is particularly relevant for programs seeking to differentiate from racemic anticonvulsant agents.

Chiral Building Block for Fragment-Based Drug Discovery (FBDD)

The compound's combination of a privileged triazolopyrimidine scaffold, a thioether linkage, and a chiral α-phenylacetic acid makes it an ideal fragment for FBDD screening libraries. The molecular weight (300.34 g/mol) and calculated logP (~2.5–3.0) place it within the 'rule of three' guidelines for fragment libraries, while the structural complexity (chiral center, multiple hydrogen bond acceptors) provides vectors for fragment growth. This contrasts with simpler fragments lacking the stereochemical and functional group diversity needed for efficient hit evolution.

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